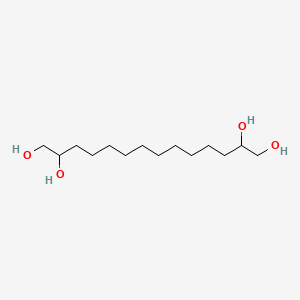

Tetradecane-1,2,13,14-tetrol

Description

Significance of Long-Chain Polyols in Chemical Research

Long-chain polyols are crucial building blocks in polymer chemistry and are valued for their ability to impart specific properties to materials. creative-proteomics.comescholarship.org The hydroxyl groups can serve as reactive sites for polymerization, leading to the formation of polyesters and polyurethanes. creative-proteomics.comacs.org The long aliphatic chain, on the other hand, can contribute to flexibility, hydrophobicity, and specific thermal properties in the resulting polymers. escholarship.org

The presence of multiple hydroxyl groups also allows for the formation of extensive hydrogen-bonding networks, influencing the material's mechanical strength and melting point. acs.org Furthermore, the stereochemistry of the hydroxyl groups can be precisely controlled, leading to polymers with highly ordered structures and unique chiral properties. In the context of materials science, long-chain polyols are investigated for their potential use in creating biodegradable polymers, as the ester or urethane (B1682113) linkages can be susceptible to hydrolysis. wur.nl

Structural Characteristics and Isomeric Considerations of Tetradecane-1,2,13,14-tetrol

The structure of this compound, with the chemical formula C₁₄H₃₀O₄, presents several interesting features. The molecule has a linear fourteen-carbon chain with two pairs of vicinal diols, one at the C-1 and C-2 positions and the other at the C-13 and C-14 positions.

The parent alkane, tetradecane (B157292), has 1858 structural isomers. google.com The addition of four hydroxyl groups to this backbone introduces further isomeric possibilities, not only in terms of the position of the hydroxyl groups but also their stereochemical orientation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₁₄H₃₀O₄ | chemsrc.com |

| Molecular Weight | 262.39 g/mol | chemsrc.com |

| CAS Number | 85866-10-0 | chemsrc.com |

Note: Experimental data for this specific compound is limited. The values presented are based on computational predictions and data for analogous compounds.

Historical Context and Evolution of Synthetic Approaches to Complex Tetrols

The synthesis of complex polyols, including tetrols, has evolved significantly with the advancement of organic synthesis methodologies. Early methods often involved the use of strong, non-selective oxidizing agents, which provided limited control over stereochemistry.

A major breakthrough in the synthesis of vicinal diols was the development of the Sharpless asymmetric dihydroxylation. wikipedia.org This method allows for the stereoselective conversion of alkenes to vicinal diols with high enantiomeric excess using osmium tetroxide as a catalyst in the presence of a chiral ligand. wikipedia.org This reaction has been a cornerstone in the synthesis of complex molecules containing multiple stereocenters.

For a molecule like this compound, a plausible synthetic strategy would involve a starting material with double bonds at both ends of a long carbon chain, such as 1,13-tetradecadiene (B1583877). The dihydroxylation of these terminal double bonds, potentially through a Sharpless asymmetric dihydroxylation, would yield the desired tetrol. The choice of the chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) would determine the stereochemistry of the resulting diol. wikipedia.org

Another approach involves the ring-opening of epoxides. A long-chain diepoxide could be synthesized and subsequently opened with a nucleophile, such as water or a hydroxide (B78521) source, to generate the vicinal diols. The stereochemistry of the epoxide would dictate the stereochemistry of the resulting diol.

More recent developments in catalysis have provided even more sophisticated methods for the synthesis of polyols, including catalytic cascades that can create multiple alcohol functionalities in a single series of steps. rsc.org These advanced methods offer greater efficiency and stereocontrol, which are crucial for the synthesis of complex and well-defined polyol structures.

Table 2: Comparison of General Synthetic Approaches to Vicinal Diols

| Method | Reagents | Stereoselectivity | Advantages | Disadvantages |

| Permanganate (B83412) Oxidation | KMnO₄ | Generally low | Inexpensive | Often produces side products, poor stereocontrol |

| Osmium Tetroxide Dihydroxylation | OsO₄, NMO | High (syn-dihydroxylation) | High yielding, reliable | OsO₄ is toxic and expensive |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (catalytic), chiral ligand, re-oxidant | High (enantioselective) | Excellent stereocontrol, catalytic in osmium | Requires specialized chiral ligands |

| Epoxide Ring-Opening | Peroxy acids, then H₃O⁺ | High (anti-dihydroxylation) | Stereospecific | Requires prior synthesis of the epoxide |

Structure

3D Structure

Properties

CAS No. |

85866-10-0 |

|---|---|

Molecular Formula |

C14H30O4 |

Molecular Weight |

262.39 g/mol |

IUPAC Name |

tetradecane-1,2,13,14-tetrol |

InChI |

InChI=1S/C14H30O4/c15-11-13(17)9-7-5-3-1-2-4-6-8-10-14(18)12-16/h13-18H,1-12H2 |

InChI Key |

SHSYIUNPNAKBKC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC(CO)O)CCCCC(CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetradecane 1,2,13,14 Tetrol

Chemical Synthesis Pathways

The construction of the Tetradecane-1,2,13,14-tetrol molecule hinges on the effective formation of two vicinal diol moieties at the termini of a C14 backbone. A logical and efficient approach involves the dihydroxylation of a suitable precursor, such as 1,13-tetradecadiene (B1583877). This precursor contains terminal double bonds at the precise locations required for oxidation to the desired 1,2- and 13,14-diol functionalities.

Stereoselective Synthesis of Vicinal Diols and Polyols

Achieving stereocontrol in the synthesis of polyols is paramount, as the spatial arrangement of the hydroxyl groups dictates the molecule's physical and chemical properties. Both diastereoselective and enantioselective methods are crucial in generating specific stereoisomers of this compound.

Diastereoselective synthesis aims to produce one diastereomer of a compound over another. For the conversion of 1,13-tetradecadiene to this compound, dihydroxylation reactions that favor a specific relative stereochemistry of the two hydroxyl groups are employed.

Syn-dihydroxylation is a common diastereoselective transformation that adds two hydroxyl groups to the same face of a double bond. chemistrysteps.com This can be reliably achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction with osmium tetroxide proceeds through a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. libretexts.org While effective, osmium tetroxide is both toxic and expensive, leading to the development of catalytic versions where a co-oxidant, such as N-methylmorpholine N-oxide (NMO), regenerates the osmium catalyst, allowing it to be used in smaller amounts. wikipedia.org

| Reagent System | Selectivity | Conditions | Product Stereochemistry |

| OsO₄ (catalytic), NMO | High | Buffered solution | syn, syn |

| KMnO₄ (cold, dilute) | Moderate to High | Basic (pH > 8), low temp. | syn, syn |

Anti-dihydroxylation, which adds hydroxyl groups to opposite faces of the double bond, can be accomplished via a two-step sequence involving epoxidation followed by acid-catalyzed ring-opening. chemistrysteps.com The initial epoxidation of 1,13-tetradecadiene with a peroxy acid, like meta-chloroperoxybenzoic acid (mCPBA), forms a diepoxide. Subsequent hydrolysis under acidic conditions proceeds via an Sₙ2-type backside attack by water on the protonated epoxide, resulting in the formation of an anti-diol at each end of the chain. chemistrysteps.com A green protocol for anti-dihydroxylation uses in situ generated peroxyacetic acid from H₂O₂ and acetic acid, avoiding hazardous solvents. rsc.org

| Reaction Sequence | Selectivity | Conditions | Product Stereochemistry |

| 1. mCPBA; 2. H₃O⁺ | High | Two steps: epoxidation then hydrolysis | anti, anti |

| H₂O₂, Acetic Acid | Good | One-pot, metal-free | anti, anti |

For the synthesis of specific enantiomers of this compound, enantioselective methods are essential. The Sharpless Asymmetric Dihydroxylation stands as a premier method for the enantioselective preparation of vicinal diols from prochiral alkenes. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand. wikipedia.org The choice of ligand dictates the facial selectivity of the dihydroxylation. wikipedia.org

Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric reoxidant (potassium ferricyanide), and a chiral ligand—(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β. organic-chemistry.orgchemeurope.com Applying these reagents to 1,13-tetradecadiene would allow for the synthesis of specific, predictable stereoisomers of the final tetrol. For unactivated terminal olefins, high enantioselectivity can be achieved. nih.gov

| Reagent | Chiral Ligand | Expected Product Stereoisomers |

| AD-mix-β | (DHQD)₂PHAL | (2R, 13R) and (2S, 13S) combinations |

| AD-mix-α | (DHQ)₂PHAL | (2S, 13S) and (2R, 13R) combinations |

The reaction mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. chemeurope.com This chiral complex then undergoes a [3+2] cycloaddition with the alkene, with the ligand's structure directing the approach of the alkene, thus controlling the stereochemical outcome. wikipedia.org Hydrolysis of the resulting osmate ester releases the chiral diol. chemeurope.com

Multicomponent Reaction Strategies for Polyol Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer an efficient route to complex molecules. nih.govresearchgate.net While a direct MCR for this compound is not established, a hypothetical strategy could involve the coupling of smaller, functionalized fragments.

For instance, a strategy could be conceptualized around the Petasis three-component reaction, which couples an aldehyde, an amine, and a boronic acid. nih.gov One could envision a bifunctional starting material, such as a C10 dialdehyde, reacting with two equivalents of an amino-functionalized boronic acid derivative that also contains a masked hydroxyl group. Subsequent transformations would then reveal the terminal diol functionalities. The development of such a specific MCR would require significant research to optimize the reactants and conditions to favor the desired long-chain tetrol formation. The advantage of an MCR approach lies in its atom economy and the rapid assembly of molecular complexity from simple precursors. researchgate.net

Cascade Reactions and One-Pot Synthetic Sequences for Tetrol Frameworks

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org This approach is highly efficient, minimizing solvent waste and purification steps. nih.gov20.210.105

A plausible one-pot sequence for synthesizing this compound from 1,13-tetradecadiene is a sequential epoxidation-hydrolysis.

Epoxidation: The diene is first treated with an epoxidizing agent, such as mCPBA or hydrogen peroxide with a suitable catalyst, to form 1,2-epoxy-13,14-epoxytetradecane.

In situ Hydrolysis: After the epoxidation is complete, an acid catalyst and water are added directly to the reaction mixture. The acid catalyzes the ring-opening of both epoxide rings, leading to the formation of the tetrol with anti stereochemistry at the diol centers.

This one-pot approach avoids the isolation of the intermediate diepoxide, streamlining the synthesis. researchgate.net Such sequences are prized in organic synthesis for their elegance and efficiency in building complex molecular architectures. nih.gov

Application of Green Chemistry Principles in Tetrol Synthesis (e.g., mechanochemistry, solvent-free reactions)

Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental impact. Key strategies include the use of safer solvents, catalytic reagents, and energy-efficient reaction conditions.

Green Oxidants and Solvents: For dihydroxylation, the toxic OsO₄ can be replaced by less hazardous alternatives. The use of hydrogen peroxide (H₂O₂) as a terminal oxidant is a green option, as its only byproduct is water. researchgate.net Performing reactions in water, where possible, also aligns with green chemistry principles. chemeurope.com Recent developments include electrochemical dihydroxylation methods that use water as the hydroxyl source and electricity as the oxidant, eliminating the need for chemical oxidants altogether. nih.gov

Mechanochemistry: This approach involves conducting reactions by grinding solid reactants together, often with little to no solvent. nih.govrsc.org Mechanochemical synthesis is noted for reducing solvent consumption and sometimes enabling access to novel structures. nih.govresearchgate.net While not yet standard for dihydroxylation, a hypothetical mechanochemical approach to this compound could involve milling a solid diene with a solid oxidant and catalyst. This solvent-free method could offer significant advantages in sustainability and cost. youtube.com

| Green Chemistry Approach | Method | Advantages |

| Safer Reagents | Catalytic dihydroxylation with H₂O₂ as co-oxidant | Reduces use of toxic metals; water is the only byproduct. |

| Electrochemical Synthesis | Metal-free dihydroxylation using electricity | Avoids stoichiometric chemical oxidants; uses water as hydroxyl source. nih.gov |

| Solvent-Free Reactions | Mechanochemical synthesis (e.g., ball milling) | Drastically reduces or eliminates solvent waste; potential for novel reactivity. nih.govresearchgate.net |

Biocatalytic and Chemo-Enzymatic Synthesis of this compound

The synthesis of long-chain polyhydroxylated alkanes such as this compound presents a significant challenge for traditional organic chemistry due to the difficulty in achieving regio- and stereoselectivity at multiple positions on a non-activated hydrocarbon chain. Biocatalytic and chemo-enzymatic approaches offer powerful alternatives, leveraging the inherent specificity of enzymes to introduce hydroxyl groups with high precision under mild reaction conditions. These methods are central to developing sustainable and efficient routes to complex molecules.

Enzymatic Polyhydroxylation Reactions (e.g., using dioxygenases, aldolases)

Enzymatic reactions are at the forefront of green chemistry for creating polyhydroxylated compounds. Enzymes like dioxygenases and aldolases provide pathways to introduce multiple hydroxyl groups with selectivity that is difficult to match with conventional chemical methods.

Dioxygenases and Monooxygenases: Cytochrome P450 monooxygenases (P450s) are particularly notable for their ability to hydroxylate unactivated C-H bonds in alkanes. acs.orgnih.gov While many wild-type P450s hydroxylate alkanes non-selectively, engineered variants have been developed that show remarkable regioselectivity. For instance, P450s from the CYP153A family are known for their preference for terminal (ω-position) hydroxylation of medium- to long-chain alkanes. frontiersin.org A hypothetical route to this compound could involve a two-stage process: first, a highly selective ω-hydroxylase could convert tetradecane (B157292) to 1,14-tetradecanediol. Subsequently, a different, specifically engineered hydroxylase could perform vicinal dihydroxylation at the C1/C2 and C13/C14 positions. Flavin-dependent monooxygenases (FMOs) also represent a class of enzymes capable of selective terminal alkane hydroxylation. nih.gov

Aldolases: Aldolases catalyze the formation of carbon-carbon bonds in a stereocontrolled manner, making them ideal for building the backbone of polyhydroxylated molecules. core.ac.uknih.gov A chemo-enzymatic strategy could employ aldolases, such as D-fructose-6-phosphate aldolase (B8822740) (FSA), to catalyze the addition of dihydroxyacetone (DHA) to aldehyde precursors. uab.catresearchgate.net By designing appropriate shorter-chain aldehyde fragments, a multi-step aldol (B89426) addition cascade could theoretically construct the C14 backbone of this compound with the hydroxyl groups already in place at the desired positions. The ability to alter substrate specificity through enzyme engineering further expands the potential of aldolases in synthesizing novel polyol structures. core.ac.uknih.gov

Chemo-Enzymatic Cascade Approaches for Stereocontrol

Chemo-enzymatic cascades combine the strengths of chemical synthesis and biocatalysis to create efficient, multi-step transformations. beilstein-journals.org This approach is particularly valuable for achieving specific stereochemistry in complex molecules like this compound.

A plausible chemo-enzymatic route could begin with the chemical synthesis of a precursor molecule, such as 1,13-tetradecadiene. This diene could then be subjected to enzymatic dihydroxylation. This key step would be catalyzed by an engineered dioxygenase or a peroxygenase to install the vicinal diol functionalities at both ends of the molecule, yielding the target tetrol. The stereochemistry of the resulting hydroxyl groups (i.e., the specific R/S configuration at carbons 1, 2, 13, and 14) would be dictated by the stereoselectivity of the chosen biocatalyst.

Another strategy involves using enzymes in sequence. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic diol precursor, followed by further enzymatic modifications. rsc.org The integration of chemical steps, such as olefin metathesis to build the C14 backbone, with enzymatic hydroxylation steps in a one-pot or sequential flow process, represents a state-of-the-art approach to complex molecule synthesis. beilstein-journals.org Such cascades improve efficiency by reducing the need for intermediate purification steps and minimizing waste. uab.catresearchgate.net

Engineering of Biocatalysts for Enhanced Selectivity and Activity

The practical application of biocatalysis often requires tailoring natural enzymes to specific, non-native substrates and desired reactions. Directed evolution and site-directed mutagenesis are powerful tools for engineering biocatalysts with improved properties. nih.gov

For the synthesis of this compound, engineering would be crucial. Wild-type hydroxylases typically favor hydroxylation at the ω-1 or ω-2 positions of long-chain alkanes. frontiersin.org To achieve the desired terminal (ω) and sub-terminal (ω-1) hydroxylation pattern, the active site of a P450 enzyme would need to be reshaped. By mutating key amino acid residues, the substrate binding pocket can be altered to constrain the long tetradecane chain in a specific orientation, forcing oxidation to occur at the C1/C2 and C13/C14 positions. rsc.org Researchers have successfully engineered P450 BM-3 to hydroxylate shorter alkanes like octane (B31449) with high regioselectivity and activity. acs.org Similar strategies could be applied to create a biocatalyst specific for tetradecane.

| Enzyme Variant | Wild-Type Origin | Substrate | Key Mutations | Primary Product | Catalytic Rate / Selectivity |

|---|---|---|---|---|---|

| F87W/Y96F/T101L/V247L | P450cam (CYP101) | n-Butane | F87W, Y96F, T101L, V247L | 2-Butanol | 755 min-1 turnover rate nih.govrsc.org |

| 1-12G | P450 BM-3 (CYP102A1) | Octane | (Multiple) | (R)-2-Octanol | 40-55% ee; >95% regioselectivity acs.org |

| 9-10A-A328V | P450 BM-3 (CYP102A1) | Octane | A328V | (S)-2-Octanol | 40% ee acs.org |

| CYP153A-CPRBM3 G307A | CYP153A | Fatty Acids (C12-C18) | G307A | ω-Hydroxy Fatty Acids | High terminal selectivity nih.gov |

Reaction Optimization in Biocatalytic Systems (e.g., substrate scope, enzyme loading)

To maximize the yield and efficiency of the biocatalytic synthesis of this compound, careful optimization of reaction conditions is essential. Key parameters include substrate concentration, enzyme loading, cofactor regeneration, pH, temperature, and solvent choice.

Substrate Scope and Loading: The low aqueous solubility of tetradecane is a major hurdle. The reaction may be performed in a two-phase (aqueous-organic) system or using microemulsions to improve substrate availability to the enzyme. However, high substrate concentrations can also lead to enzyme inhibition or toxicity in whole-cell systems. Response surface methodology (RSM) is a statistical approach used to optimize such parameters, finding the ideal balance between substrate loading and reaction rate for long-chain alkanes. scispace.com

Enzyme Loading and Cofactor Regeneration: The amount of biocatalyst (enzyme loading) directly impacts the reaction rate. For expensive enzymes or multi-step processes, determining the optimal loading is critical for economic viability. Many hydroxylases depend on costly cofactors like NAD(P)H. nih.gov Implementing an efficient cofactor regeneration system, either by using a secondary enzyme (e.g., glucose dehydrogenase) or by employing whole-cell biocatalysts where cofactor recycling is endogenous, is crucial for a scalable process.

Process Conditions: Temperature and pH must be optimized to ensure the enzyme operates at its peak activity and stability. For chemo-enzymatic cascades, finding conditions compatible with both the chemical and biological steps can be challenging and may require careful selection of catalysts and solvents. nih.govnih.gov The use of immobilized enzymes can enhance stability and simplify catalyst recovery and reuse, further improving the process economics.

| Parameter | Description | Common Challenges & Solutions |

|---|---|---|

| Substrate Loading | Concentration of the starting material (e.g., tetradecane). | Poor solubility of long-chain alkanes. Use of co-solvents, surfactants, or two-phase systems. Substrate inhibition at high concentrations. scispace.com |

| Enzyme Loading | Amount of biocatalyst used in the reaction. | Balancing reaction rate with the cost of the enzyme. Immobilization can improve reusability and operational stability. |

| Cofactor Regeneration | Recycling of essential cofactors like NAD(P)H for hydroxylases. | High cost of cofactors. Use of whole-cell systems or coupled-enzyme systems for in-situ regeneration. nih.gov |

| pH and Temperature | Reaction conditions affecting enzyme activity and stability. | Enzyme denaturation or low activity outside optimal range. Requires careful buffering and temperature control. |

| Oxygen Supply | Required for oxygenase-catalyzed reactions. | Poor oxygen mass transfer can be rate-limiting. Requires efficient aeration and agitation. |

Organic Reactions and Derivatization Strategies of Tetradecane 1,2,13,14 Tetrol

Selective Functionalization of Hydroxyl Groups

The presence of four hydroxyl groups in Tetradecane-1,2,13,14-tetrol necessitates a high degree of control to achieve selective functionalization. The primary hydroxyl groups at positions 1 and 14 are expected to be more sterically accessible and nucleophilic than the secondary hydroxyl groups at positions 2 and 13. This inherent difference in reactivity, coupled with the spatial separation of the two diol units, provides a foundation for both regioselective and chemoselective transformations.

Regioselective Transformations

Regioselectivity in the functionalization of this compound would involve the preferential reaction of one or more hydroxyl groups over others. This can be achieved by exploiting the subtle differences in the steric and electronic environments of the four hydroxyl groups.

One common strategy for achieving regioselectivity is the use of sterically bulky protecting groups, which would be expected to react preferentially at the less hindered primary hydroxyls (C-1 and C-14). rsc.org For instance, the introduction of a trityl or silyl protecting group could selectively cap the terminal hydroxyls, leaving the secondary hydroxyls at C-2 and C-13 available for subsequent reactions. rsc.org

Enzyme-catalyzed reactions also offer a powerful tool for achieving high regioselectivity in polyol functionalization. Lipases, for example, are known to selectively acylate primary alcohols in the presence of secondary alcohols. Such an enzymatic approach could potentially be employed to selectively acylate the C-1 and C-14 hydroxyl groups of this compound.

Another approach involves the use of organocatalysts, such as those derived from boronic acids, which can form temporary cyclic esters with diols. This interaction can activate one hydroxyl group over the other for subsequent reactions, leading to regioselective functionalization. rsc.org

Table 1: Potential Regioselective Reactions of this compound

| Reaction Type | Reagent/Catalyst | Expected Selectivity | Product Type |

|---|---|---|---|

| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Primary hydroxyls (C-1, C-14) | 1,14-di-O-TBDMS-tetradecane-1,2,13,14-tetrol |

| Tritylation | Trityl chloride, Pyridine | Primary hydroxyls (C-1, C-14) | 1,14-di-O-trityl-tetradecane-1,2,13,14-tetrol |

| Enzymatic Acylation | Lipase (B570770), Acyl donor | Primary hydroxyls (C-1, C-14) | 1,14-di-O-acyl-tetradecane-1,2,13,14-tetrol |

Chemoselective Modifications

Chemoselectivity involves the selective reaction of one type of functional group in the presence of another. In the context of this compound, this would primarily involve differentiating between the two vicinal diol moieties or between the primary and secondary hydroxyl groups.

Palladium-catalyzed oxidation is a well-established method for the chemoselective oxidation of vicinal diols to α-hydroxy ketones. rug.nlstanford.edu This reaction often proceeds via a chelation-controlled mechanism where the diol coordinates to the metal center. stanford.edu Applying this methodology to this compound could potentially lead to the selective oxidation of one or both vicinal diol units to the corresponding α-hydroxy ketones. The reaction conditions could be tuned to favor mono-oxidation at one end of the molecule or di-oxidation at both ends.

Furthermore, the selective deoxygenation of vicinal diols to alkenes is another potential chemoselective transformation. scispace.com This reaction, often catalyzed by high-oxidation-state metal-oxo compounds, could be employed to introduce unsaturation at one or both ends of the tetradecane (B157292) chain. scispace.com

Table 2: Potential Chemoselective Reactions of this compound

| Reaction Type | Reagent/Catalyst | Expected Product |

|---|---|---|

| Selective Oxidation | [(neocuproine)Pd(OAc)]₂(OTf)₂ | 1-hydroxy-2-oxotetradecane-13,14-diol and/or 1,14-dihydroxy-2,13-dioxotetradecane |

| Deoxydehydration | Rhenium-based catalysts | Tetradeca-1,13-diene-1,14-diol (from partial reaction) or tetradeca-1,13-diene |

Formation of Cyclic and Polycyclic Derivatives

The presence of two diol units at the termini of a long aliphatic chain makes this compound an interesting precursor for the synthesis of various cyclic and polycyclic structures, including spiroketals and bridged ethers.

Synthesis of Spiroketals and Related Structures

Spiroketals are bicyclic structures containing two rings connected by a single carbon atom, which is a quaternary center bonded to two oxygen atoms. mskcc.org They are prevalent in many natural products and can be synthesized from the cyclization of hydroxy ketones or dihydroxy ketones. mskcc.orgrsc.org

A potential route to spiroketals from this compound would first involve the selective oxidation of the vicinal diols to α-hydroxy ketones, as previously discussed. Subsequent acid-catalyzed intramolecular cyclization of the resulting dihydroxy diketone could lead to the formation of a bis-spiroketal. The long, flexible tetradecane chain would need to fold back on itself to allow for this cyclization.

Alternatively, metal-catalyzed cyclization of alkyne diols is an efficient method for spiroketal synthesis. organic-chemistry.org While this would require prior modification of the tetrol to introduce alkyne functionalities, it represents a versatile synthetic strategy.

Cyclization Reactions for Bridged Tetrol Derivatives

The two terminal diol moieties of this compound could be linked through intramolecular cyclization reactions to form large, bridged macrocycles. For example, an intramolecular Williamson ether synthesis could be envisioned. This would involve the selective activation of one hydroxyl group on each diol as a leaving group (e.g., by conversion to a tosylate) and the deprotonation of the remaining hydroxyl groups to act as nucleophiles. The success of such a reaction would depend on high-dilution conditions to favor intramolecular over intermolecular reactions.

Controlled Oligomerization and Polymerization Reactions

The tetra-functional nature of this compound makes it a potential monomer for the synthesis of polyesters, polyurethanes, and polyethers.

Polyols are key components in the synthesis of polyurethanes, where they react with diisocyanates. acs.orgrsc.org this compound could serve as a cross-linking agent in polyurethane formulations, with the long aliphatic chain potentially imparting flexibility and hydrophobicity to the resulting polymer.

Similarly, in polyester (B1180765) synthesis, this compound could be co-polymerized with dicarboxylic acids or their derivatives. The four hydroxyl groups would allow for the formation of a cross-linked network structure. The properties of the resulting polyester would be influenced by the nature of the diacid co-monomer.

The synthesis of polyethers could be achieved through the acid-catalyzed dehydration of the tetrol, although controlling the polymerization and avoiding unwanted side reactions would be challenging.

Table 3: Potential Polymerization Reactions of this compound

| Polymer Type | Co-monomer | Potential Polymer Structure |

|---|---|---|

| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Cross-linked polyurethane network |

| Polyester | Dicarboxylic acid (e.g., adipic acid) | Cross-linked polyester network |

Tetrols as Monomers in Polymer Synthesis

The tetra-functional nature of this compound makes it an ideal candidate as a monomer for creating branched or cross-linked polymers. In polycondensation reactions, where monomers link together with the elimination of a small molecule like water, this tetrol could be reacted with difunctional or polyfunctional co-monomers, such as dicarboxylic acids or diisocyanates, to build complex three-dimensional polymer networks.

For instance, in the synthesis of polyesters, the reaction of this compound with a dicarboxylic acid would lead to the formation of a highly branched structure. The long aliphatic chain of the tetrol would be expected to impart flexibility and hydrophobicity to the resulting polymer, while the four points of connectivity would contribute to the formation of a robust, cross-linked network. Similarly, in the production of polyurethanes, the reaction with diisocyanates would yield a cross-linked material with properties influenced by the long, flexible tetradecane backbone.

The table below illustrates the potential polymer classes that could be synthesized using this compound as a monomer.

| Co-monomer Type | Resulting Polymer Class | Potential Properties |

| Dicarboxylic Acid / Acyl Chloride | Branched/Cross-linked Polyester | Flexibility, Hydrophobicity, Thermal Stability |

| Diisocyanate | Branched/Cross-linked Polyurethane | Elasticity, Abrasion Resistance |

| Epoxides | Cross-linked Polyether | Chemical Resistance, Adhesion |

Development of Defined Oligomeric Architectures

Beyond the synthesis of high-molecular-weight polymers, this compound could also serve as a core molecule for the development of well-defined oligomeric architectures. Through controlled, stepwise reactions, it would be possible to build up specific structures with a precise number of repeating units attached to the tetrol core. This approach is fundamental to the creation of dendrimers and hyperbranched polymers, which have unique properties due to their globular shape and high density of terminal functional groups.

For example, by reacting this compound with a limited amount of a suitable branching monomer, it would be theoretically possible to synthesize first, second, or higher-generation dendrons emanating from the central tetradecane core. The resulting oligomers would possess a hydrophobic aliphatic core and a periphery rich in functional groups, making them potentially useful as, for instance, nanoscale carriers or rheology modifiers.

The development of such defined oligomeric structures would depend on precise stoichiometric control and the use of protecting group strategies to selectively activate the hydroxyl groups for reaction. The table below outlines a hypothetical synthetic approach to a first-generation oligomer.

| Step | Reactant | Reaction Type | Product |

| 1 | This compound + Protecting Group | Protection | Selectively protected tetrol |

| 2 | Protected Tetrol + Activated Monomer | Nucleophilic Addition | First-generation dendron |

| 3 | Deprotection | Removal of Protecting Group | Functionalized Oligomer |

Advanced Spectroscopic and Analytical Characterization of Tetradecane 1,2,13,14 Tetrol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic connectivity and infer the stereochemical arrangement of Tetradecane-1,2,13,14-tetrol.

High-resolution 1H (proton) and 13C (carbon-13) NMR spectra provide foundational information about the chemical environment of each atom in the molecule. The 1H NMR spectrum reveals the number of distinct proton types and their neighboring protons through signal multiplicity (splitting patterns). The 13C NMR spectrum indicates the number of unique carbon environments.

For this compound, the spectra would be characterized by signals corresponding to the hydroxymethine protons (H-1, H-2, H-13, H-14) in a downfield region (typically 3.5-4.5 ppm) due to the deshielding effect of the adjacent oxygen atoms. The long methylene (-CH2-) chain would produce a large, complex signal cluster in the upfield region (around 1.2-1.6 ppm).

The 13C NMR spectrum would show distinct signals for the hydroxyl-bearing carbons (C-1, C-2, C-13, C-14) in the 60-80 ppm range. The carbons of the aliphatic chain would resonate in the 20-40 ppm range.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and stereochemistry.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C-1 / C-14 | ~3.4 - 3.7 (m) | ~64 - 68 |

| C-2 / C-13 | ~3.6 - 4.0 (m) | ~72 - 78 |

| C-3 / C-12 | ~1.4 - 1.6 (m) | ~32 - 36 |

| C-4 to C-11 | ~1.2 - 1.4 (br m) | ~25 - 30 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. scribd.comhuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would show cross-peaks connecting H-1 to H-2, H-2 to H-3, and so on, allowing for the sequential assignment of protons along the carbon backbone. This is essential for tracing the connectivity from one end of the molecule to the other.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached (¹J coupling). sdsu.eduyoutube.com It simplifies the assignment process by definitively linking the proton signals to their corresponding carbon signals. For example, the proton signal at ~3.6 ppm would show a cross-peak to the carbon signal at ~75 ppm, assigning them both to the C-2/C-13 position.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Gained |

| COSY | H-1 ↔ H-2 | Confirms connectivity within the terminal diol units. |

| H-2 ↔ H-3 | Links the terminal diol to the aliphatic chain. | |

| HSQC | H-1 ↔ C-1 | Assigns directly bonded proton-carbon pairs. |

| H-2 ↔ C-2 | Assigns directly bonded proton-carbon pairs. | |

| H-3 to H-12 ↔ C-3 to C-12 | Assigns all methylene groups in the chain. | |

| HMBC | H-1 ↔ C-2 | Confirms C1-C2 bond. |

| H-3 ↔ C-1, C-2, C-4, C-5 | Confirms connectivity around the start of the chain. |

Determining the relative stereochemistry of the four stereocenters (C-2, C-13, and the two at C-1 and C-14 if they are chiral) in a flexible acyclic molecule like this tetrol is a significant challenge. J-based configuration analysis is a powerful method for this purpose. nih.govacs.orgscispace.com This technique relies on the measurement of vicinal proton-proton (³JHH) and two- or three-bond carbon-proton (²,³JCH) coupling constants. nih.govacs.org

The method is founded on the principle that the conformation around a C-C bond in an acyclic system is dominated by a few staggered rotamers. acs.orgscispace.com The magnitude of the J-coupling constants is dependent on the dihedral angle between the coupled nuclei. By analyzing the specific values of ³J(H,H), ²J(C,H), and ³J(C,H) across the C1-C2 and C13-C14 bonds, one can deduce the predominant rotameric populations. This information, in turn, allows for the unambiguous assignment of the relative configuration as either syn (erythro) or anti (threo). nih.govrsc.org For example, a small ³J(H,H) value combined with a large ²J(C,H) value might suggest a specific rotamer that is only possible for one diastereomer. rsc.org

While chemical shift correlations can sometimes be used, their application in highly flexible, long-chain molecules is complex, as subtle conformational changes can significantly influence chemical shifts, making definitive assignments based on shifts alone unreliable. sci-hub.red

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides critical information regarding the molecule's mass, elemental formula, and structural components through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula. For this compound (C₁₄H₃₀O₄), HRMS would be used to confirm this exact composition. echemi.com Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would typically be observed as a protonated molecule [M+H]⁺, a sodium adduct [M+Na]⁺, or an ammonium adduct [M+NH₄]⁺.

Table 3: Theoretical Exact Masses for HRMS Analysis of this compound (C₁₄H₃₀O₄)

| Ion Species | Molecular Formula | Theoretical m/z |

| [M] | C₁₄H₃₀O₄ | 262.21441 |

| [M+H]⁺ | C₁₄H₃₁O₄⁺ | 263.22169 |

| [M+Na]⁺ | C₁₄H₃₀O₄Na⁺ | 285.20363 |

| [M+NH₄]⁺ | C₁₄H₃₄O₄N⁺ | 280.24824 |

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (a "precursor ion") is selected, fragmented, and the resulting "product ions" are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of this compound, typically induced by collision-induced dissociation (CID), would be expected to follow predictable pathways. youtube.comamazonaws.com

Key fragmentation mechanisms would include:

Sequential Neutral Loss of Water: The four hydroxyl groups are prone to elimination as water molecules (H₂O, 18.01 Da). The observation of ions corresponding to [M+H-H₂O]⁺, [M+H-2H₂O]⁺, etc., is highly characteristic of polyols.

Carbon-Carbon Bond Cleavage: Cleavage of C-C bonds within the aliphatic chain would produce a series of fragment ions separated by 14 Da (-CH₂-).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a hydroxyl group is a common pathway. For example, cleavage between C-2 and C-3 would yield characteristic fragment ions.

By analyzing the masses of these product ions, the locations of the hydroxyl groups and the length of the carbon chain can be confirmed. nationalmaglab.orgunt.edu

Table 4: Predicted Key Fragmentations in MS/MS of this compound ([M+H]⁺, m/z 263.22)

| Precursor Ion (m/z) | Fragmentation Pathway | Predicted Product Ion (m/z) |

| 263.22 | Loss of H₂O | 245.21 |

| 245.21 | Loss of H₂O | 227.20 |

| 263.22 | Cleavage of C2-C3 bond | 61.04 (C₂H₅O₂⁺) |

| 263.22 | Cleavage of C12-C13 bond | 203.18 (Loss of C₂H₅O₂) |

Chromatographic Separation Techniques for Polyol Analysis

The analysis of polyols like this compound, especially within intricate mixtures, relies heavily on high-resolution chromatographic techniques. The choice of method is dictated by the volatility of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, polyols such as this compound are non-volatile due to their multiple polar hydroxyl groups, which engage in strong intermolecular hydrogen bonding. To make them amenable to GC analysis, a chemical derivatization step is essential to convert the polar -OH groups into nonpolar, volatile ethers or esters.

A common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. This process significantly reduces the polarity and boiling point of the compound, allowing it to be vaporized and passed through the GC column.

Typical GC-MS Workflow for Polyol Analysis:

Derivatization: The polyol sample is reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form TMS ethers.

Separation: The derivatized sample is injected into the GC, where it is separated from other components on a low-polarity capillary column based on boiling points and interactions with the stationary phase. semanticscholar.org

Detection and Identification: As components elute from the column, they enter the mass spectrometer, which ionizes them and fragments the resulting ions. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural verification and identification by comparison to spectral libraries. nih.govresearchgate.net

The mass spectrum of the derivatized this compound would exhibit characteristic fragments resulting from the cleavage of C-C bonds and the loss of silyl groups, enabling confirmation of its carbon chain length and the positions of the hydroxyl groups.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Polyol Mixtures

For the analysis of complex polyol mixtures without the need for derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the method of choice. creative-proteomics.comresearchgate.net This technique separates compounds in the liquid phase, making it ideal for non-volatile and thermally labile molecules like this compound.

LC-MS offers high sensitivity and is highly effective for both identifying and quantifying polyols in complex samples. creative-proteomics.com The separation is typically achieved using either normal-phase, reversed-phase, or hydrophilic interaction liquid chromatography (HILIC), depending on the polarity of the polyols in the mixture.

The hyphenation with tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity and structural information. After the initial mass selection of a parent ion, it is subjected to collision-induced dissociation (CID) to produce a series of fragment ions. This fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate between isomers that may have identical parent masses but different structures. vu.nlnih.govnih.gov For instance, LC-MS/MS can distinguish positional isomers by revealing unique fragmentation pathways. researchgate.netnih.gov

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Analyte Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and thermally labile analytes |

| Sample Preparation | Derivatization is mandatory for polyols | Often requires minimal sample preparation (dissolution) |

| Separation Principle | Based on boiling point and polarity | Based on polarity, hydrophobicity, or size |

| Key Advantage | High chromatographic resolution; extensive spectral libraries | High sensitivity and specificity; structural elucidation of isomers creative-proteomics.com |

Comprehensive Two-Dimensional Liquid Chromatography (LCxLC) for High-Resolution Separations

When analyzing highly complex polyol formulations, the separation power of one-dimensional LC may be insufficient to resolve all components. vu.nlnih.gov In such cases, comprehensive two-dimensional liquid chromatography (LCxLC) offers significantly enhanced resolution. nottingham.edu.mychromatographyonline.com This technique couples two independent LC separation columns (dimensions) online. researchgate.net

In a typical LCxLC setup for polyol analysis, the first dimension might separate the mixture based on one property (e.g., polarity using HILIC), and fractions are then systematically transferred to a second, faster-separating dimension that uses a different mechanism (e.g., hydrophobicity using reversed-phase LC). vu.nlnih.gov This orthogonal approach spreads the components over a two-dimensional plane, drastically increasing peak capacity and allowing for the separation of isomers and closely related structures within a complex sample. vu.nlnottingham.edu.my When hyphenated with high-resolution mass spectrometry (HRMS), LCxLC-HRMS becomes an exceptionally powerful tool for the complete characterization of intricate polyol systems. vu.nlnih.gov

Chiroptical Spectroscopic Methods for Absolute Configuration Assignment

This compound contains multiple stereocenters, making the determination of its absolute configuration crucial. Chiroptical spectroscopic methods are non-destructive techniques that provide information about the three-dimensional structure of chiral molecules in solution. nih.govmdpi.com

Circular Dichroism (CD) and Exciton Coupling Circular Dichroism (ECCD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org While this compound itself lacks a suitable chromophore for direct analysis by electronic CD, its absolute configuration can be determined using the Exciton Coupling Circular Dichroism (ECCD) method. chiralabsxl.com

The ECCD method is a powerful, non-empirical technique for determining the absolute stereochemistry of molecules containing two or more interacting chromophores. jst.go.jpresearchgate.net For acyclic polyols, this is achieved by chemically introducing chromophores (e.g., benzoates or other aromatic esters) onto the hydroxyl groups. acs.org The spatial interaction between the electric transition dipole moments of these chromophores results in a characteristic split CD spectrum, known as a bisignate Cotton effect. The sign of this Cotton effect (positive or negative exciton chirality) is directly related to the absolute configuration of the stereocenters connecting the chromophores. jst.go.jpresearchgate.net This allows for an unambiguous assignment of the molecule's stereochemistry. semanticscholar.org

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of circularly polarized light in the infrared region corresponding to fundamental vibrational transitions. researchgate.netjascoinc.com VCD is a highly sensitive probe of the conformation and absolute configuration of chiral molecules, and it is particularly advantageous for molecules like this compound that lack a UV-Vis chromophore. researchgate.netnih.gov

The determination of absolute configuration by VCD involves a comparison between the experimental VCD spectrum and a theoretical spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT). mdpi.comresearchgate.net The process involves:

Calculating the theoretical VCD spectrum for one enantiomer (e.g., the R,R,R,R configuration) of the molecule.

Measuring the experimental VCD spectrum of the sample.

Comparing the experimental and theoretical spectra. A match determines the absolute configuration of the sample. An inverted match indicates the opposite enantiomer.

A key advantage of VCD is that it does not require crystallization (unlike X-ray crystallography) or chemical derivatization, providing the absolute configuration of the native molecule in solution. researchgate.net

| Method | Principle | Requirement for this compound | Key Advantage |

|---|---|---|---|

| ECCD | Exciton coupling between two or more chromophores researchgate.net | Chemical derivatization of hydroxyl groups with chromophores | Non-empirical, provides unambiguous assignment from the sign of the CD curve jst.go.jp |

| VCD | Differential absorption of circularly polarized IR radiation jascoinc.com | None (analysis of the native molecule) | No derivatization or crystallization needed; provides conformational information researchgate.netresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "fingerprint" of a compound. For this compound, IR spectroscopy is instrumental in confirming the presence of its defining hydroxyl (-OH) and alkane (C-H) functionalities.

The structure of this compound consists of a 14-carbon saturated backbone with four hydroxyl groups. The IR spectrum of this compound is therefore expected to be dominated by absorption bands corresponding to the vibrational modes of these groups.

Detailed Research Findings

Analysis of the IR spectrum for a long-chain aliphatic tetrol like this compound would reveal several characteristic absorption bands. The primary regions of interest are the high-frequency region (4000-2500 cm⁻¹), where O-H and C-H stretching vibrations occur, and the fingerprint region (below 1500 cm⁻¹), which contains a multitude of vibrations including C-O stretching and C-H bending.

Hydroxyl (-OH) Group Vibrations: The most prominent feature in the spectrum is expected to be a strong and broad absorption band in the region of 3600-3200 cm⁻¹. This band is characteristic of the O-H stretching vibration in alcohols. The significant broadening of this peak is a direct result of intermolecular hydrogen bonding between the four hydroxyl groups of adjacent molecules. A less intense C-O stretching vibration is also expected to appear in the fingerprint region, typically between 1260 and 1000 cm⁻¹.

Alkane (C-H) Group Vibrations: The tetradecane (B157292) backbone gives rise to several distinct C-H absorption bands. Strong, sharp peaks are anticipated just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range, which correspond to the symmetric and asymmetric stretching vibrations of C-H bonds in methyl (-CH₃) and methylene (-CH₂) groups. libretexts.org Additionally, characteristic bending (scissoring) vibrations for -CH₂ groups are observed around 1470-1450 cm⁻¹. vscht.czlibretexts.org In long-chain alkanes, a characteristic rocking vibration for methylene groups can also be seen around 725-720 cm⁻¹. vscht.czlibretexts.org

The combination of the broad O-H stretch and the sharp C-H stretches provides clear evidence for the structure of an aliphatic polyol like this compound.

Below is an interactive data table summarizing the expected characteristic IR absorption bands for this compound.

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Characteristic Appearance |

| 3600 - 3200 | Alcohol (O-H) | Stretching (H-bonded) | Strong, Broad |

| 2960 - 2850 | Alkane (C-H) | Stretching | Strong, Sharp |

| 1470 - 1450 | Methylene (C-H) | Bending (Scissoring) | Medium |

| 1260 - 1000 | Alcohol (C-O) | Stretching | Strong |

| 725 - 720 | Methylene (C-H) | Rocking | Medium |

Theoretical and Computational Chemistry Studies of Tetradecane 1,2,13,14 Tetrol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental tools for predicting the electronic structure and molecular properties of compounds. researchgate.netmdpi.com For a molecule like Tetradecane-1,2,13,14-tetrol, these calculations would typically be used to determine optimized molecular geometry, bond lengths, bond angles, electronic properties (such as HOMO-LUMO energy gaps), and dipole moments. However, no specific studies applying these methods to this compound to generate these data points are available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are powerful for exploring the conformational landscape and behavior of flexible molecules in different environments. nih.govmdpi.com For this compound, with its long, flexible fourteen-carbon chain, MD simulations would be essential to understand its folding preferences, the stability of different conformers, and its interactions with solvents. core.ac.uklibretexts.org This would involve analyzing torsional angles and steric interactions to identify low-energy conformations. chemistrysteps.comlibretexts.org A thorough search did not yield any published MD simulation studies focused specifically on this tetrol.

Predictive Modeling of Spectroscopic Data and Chiroptical Properties

Computational methods are frequently used to predict spectroscopic data (e.g., NMR, IR spectra) and chiroptical properties (e.g., optical rotation, electronic circular dichroism) to aid in experimental characterization. mdpi.com Such predictive modeling would be invaluable for confirming the structure and stereochemistry of this compound. However, the literature lacks any specific computational studies aimed at predicting these properties for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the reactivity of this compound, for instance, in polymerization reactions to form polyurethanes, would involve computational elucidation of reaction mechanisms. researchgate.netmdpi.comrsc.org This includes identifying transition states, calculating activation energies, and mapping out the potential energy surface for reactions involving its hydroxyl groups. rsc.org No such computational mechanistic studies for reactions involving this compound have been published.

In Silico Design of Tetrol-based Molecular Architectures

In silico design involves using computational models to design novel molecules with desired properties. This compound could serve as a building block for new polymers or functional materials. researchgate.netmdpi.com Computational screening and property prediction would guide the synthesis of new molecular architectures. This area of research, as it pertains specifically to this compound, remains unexplored in the available scientific literature.

Advanced Applications in Materials Science and Chemical Technology

Role of Tetrols in Advanced Polymer Materials (e.g., polyurethanes, polyesters)

The presence of four reactive hydroxyl groups in Tetradecane-1,2,13,14-tetrol makes it a valuable monomer for the synthesis of advanced polymer materials such as polyurethanes and polyesters. The functionality of a polyol is a critical factor in determining the final properties of the resulting polymer.

In polyurethanes , the hydroxyl groups of the tetrol react with isocyanate groups to form urethane (B1682113) linkages. The tetra-functionality of this compound allows for the formation of cross-linked or branched polymer networks. This is in contrast to diols, which primarily form linear polymer chains. The degree of cross-linking has a profound impact on the mechanical properties of the polyurethane. Higher cross-link density, achievable with tetrols, generally leads to materials with increased hardness, rigidity, and improved thermal and chemical resistance.

The long C14 aliphatic chain of this compound imparts flexibility and hydrophobicity to the polymer backbone. This combination of a flexible chain and multiple cross-linking points can lead to the development of tough and durable polyurethane elastomers. The vicinal diols (at positions 1 and 2) and terminal diols (at positions 13 and 14) may exhibit different reactivities, which can be exploited to control the polymerization process and the final polymer architecture. For instance, the primary terminal hydroxyl groups are generally more reactive than the secondary vicinal hydroxyl groups, allowing for a stepwise polymerization approach.

Similarly, in polyesters , this compound can be used as a polyol monomer to react with dicarboxylic acids or their derivatives. The resulting polyesters will have a branched or cross-linked structure, influencing their crystallinity, melting point, and mechanical properties. The long aliphatic chain would contribute to a lower glass transition temperature and increased flexibility, making these polyesters suitable for applications requiring toughness and impact resistance.

The impact of polyol functionality on polymer properties is summarized in the table below:

| Property | Effect of Increasing Polyol Functionality | Influence of Long Aliphatic Chain |

| Cross-link Density | Increases | - |

| Hardness & Rigidity | Increases | Decreases |

| Flexibility & Elasticity | Decreases | Increases |

| Tensile Strength | Increases | Can be tailored |

| Thermal Stability | Increases | Can be influenced by crystallinity |

| Chemical Resistance | Increases | Generally good |

Design of Bio-based and Sustainable Materials Incorporating Tetrol Scaffolds

A significant advantage of this compound lies in its potential to be derived from renewable resources. Long-chain fatty acids, such as oleic acid (a C18 fatty acid), are abundant in vegetable oils and can serve as precursors for the synthesis of long-chain polyols.

A plausible synthetic route to this compound could start from a C14 unsaturated fatty acid. This precursor could be obtained from various biological sources or through chemical modification of more common fatty acids. The synthesis could involve the following key steps:

Epoxidation: The double bond in the C14 unsaturated fatty acid can be converted to an epoxide ring.

Ring-opening: The epoxide can be opened to form a vicinal diol (the 1,2-diol functionality).

Hydroxylation of the terminal methyl group: The other end of the fatty acid chain can be functionalized to introduce the terminal diol. This could be achieved through biotechnological routes using specific enzymes or through chemical processes like terminal hydroboration-oxidation.

The use of such bio-derived tetrols in polymer production significantly enhances the sustainability profile of the final materials, reducing the reliance on petrochemical feedstocks. The biodegradability of polymers derived from long-chain aliphatic polyols is another area of active research, with the potential to create materials that are less persistent in the environment.

Integration of Tetrols in Nanomaterials and Self-Assembled Systems

The amphiphilic nature of this compound, with a long hydrophobic carbon chain and multiple hydrophilic hydroxyl groups, makes it a candidate for integration into nanomaterials and self-assembled systems. Molecules with such architecture can self-assemble in solution to form various nanostructures, such as micelles, vesicles, or nanotubes.

The specific arrangement of the hydroxyl groups in this compound—two at one end and two near the other—could lead to unique self-assembly behaviors. For instance, it could form bola-amphiphilic structures where the molecule spans a membrane with hydrophilic groups exposed on both sides. This could be advantageous in the design of drug delivery systems or artificial membranes.

Furthermore, the hydroxyl groups can be used to functionalize the surface of nanoparticles, improving their dispersibility in polar solvents or providing sites for further chemical modification. The long aliphatic chain can act as a stabilizing agent, preventing the agglomeration of nanoparticles.

Applications in Functional Coatings and Surfaces

Long-chain polyols are utilized in the formulation of high-performance coatings, adhesives, sealants, and elastomers (CASE applications). The properties they impart are directly related to their chemical structure.

The incorporation of this compound into polyurethane or polyester (B1180765) coatings can offer a unique balance of properties:

Flexibility and Impact Resistance: The long, flexible C14 chain can absorb and dissipate energy, leading to coatings that are less prone to cracking and chipping.

Adhesion: The multiple hydroxyl groups can form strong hydrogen bonds with substrates, enhancing the adhesion of the coating.

Cross-linking and Durability: The tetra-functionality allows for the formation of a dense cross-linked network, resulting in a durable and chemically resistant surface.

Hydrophobicity: The long aliphatic backbone contributes to a lower surface energy, which can impart water-repellent properties to the coating.

The combination of these properties makes tetrol-based coatings potentially suitable for demanding applications in the automotive, aerospace, and construction industries where durability and performance are critical.

Potential as Building Blocks for Specialized Chemical Reagents

Beyond its use in polymers, this compound can serve as a versatile building block for the synthesis of a variety of specialized chemical reagents. The four hydroxyl groups provide multiple points for chemical modification, allowing for the creation of complex molecules with tailored functionalities.

Potential applications as a chemical building block include:

Surfactants and Emulsifiers: Esterification or etherification of the hydroxyl groups with fatty acids or other hydrophobic moieties can lead to the production of non-ionic surfactants with unique properties.

Lubricant Additives: The long aliphatic chain combined with polar hydroxyl groups suggests potential as a boundary lubricant or as a precursor for lubricant additives that can improve friction and wear characteristics.

Pharmaceutical Intermediates: The chiral centers that can be generated at the vicinal diol positions make it a potential starting material for the synthesis of complex, biologically active molecules.

Cross-linking Agents: The tetrol itself can be used as a cross-linking agent for other polymer systems, such as epoxies or acrylates, to improve their flexibility and toughness.

The ability to introduce four functional groups onto a long, linear hydrocarbon chain opens up a wide range of possibilities for the design and synthesis of novel chemical entities with specific and valuable properties.

Future Research Directions and Emerging Trends in Tetradecane 1,2,13,14 Tetrol Chemistry

Development of Highly Efficient and Sustainable Stereoselective Syntheses

The spatial arrangement of the four hydroxyl groups in Tetradecane-1,2,13,14-tetrol is critical in determining the properties of its derivatives. Consequently, the development of highly efficient and sustainable stereoselective synthetic methods is a primary research focus. Current strategies often rely on multi-step processes that may involve protecting groups and produce significant waste. Future research will likely prioritize the development of catalytic asymmetric methods to control the stereochemistry of the diol moieties.

Key areas of development include:

Asymmetric Dihydroxylation: Refining and adapting existing asymmetric dihydroxylation methods to long-chain dienes will be crucial. This includes the use of chiral ligands to direct the stereochemical outcome of the oxidation of a precursor such as 1,13-tetradecadiene (B1583877).

Catalyst Development: The design of novel, highly selective catalysts, potentially including transition metal complexes and organocatalysts, will be essential for achieving high yields and enantiomeric excesses. The goal is to create catalysts that can operate under mild conditions and are recyclable, enhancing the sustainability of the process.

Green Chemistry Approaches: A significant trend is the move towards more environmentally friendly synthetic routes. mdpi.com This involves the use of greener oxidants, such as hydrogen peroxide, and solvents with a lower environmental impact, like water or bio-derived solvents. mdpi.com The stereoselective synthesis of related compounds like (±)-trans,trans-cyclohexane-1,2,4,5-tetraol has been achieved without metal catalysts or organic solvents, highlighting a potential pathway for future research on long-chain tetrols. mdpi.com

Exploration of Novel Biocatalysts and Multi-Enzyme Cascades for Polyol Production

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing polyols. benthamscience.com Enzymes can operate under mild conditions with high regio- and stereoselectivity, often eliminating the need for protecting groups. benthamscience.com

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Screening for novel enzymes, such as hydroxylases and lipases, from diverse microbial sources that can act on long-chain hydrocarbons is a key starting point. Furthermore, protein engineering and directed evolution can be employed to enhance the activity, selectivity, and stability of these enzymes for the specific synthesis of this compound.

Multi-Enzyme Cascades: Designing multi-enzyme cascades in a single pot can streamline the synthesis process, improve efficiency, and reduce waste. For instance, a cascade could involve an initial oxidation of tetradecane (B157292) to introduce hydroxyl groups, followed by enzymatic resolution to isolate the desired stereoisomer.

Whole-Cell Biotransformation: Utilizing engineered microorganisms as whole-cell biocatalysts can provide a cost-effective production platform. This approach leverages the cell's own machinery to produce the necessary enzymes and cofactors, simplifying the process and reducing the cost of enzyme purification. The production of bio-based polyols from renewable resources like vegetable oils and crude glycerol (B35011) is already a subject of intense research and provides a model for the sustainable production of specialized tetrols. nih.gov

Advanced In Situ Spectroscopic Characterization during Reaction Pathways

A deeper understanding of the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques allow for real-time monitoring of reactions, providing valuable insights into transient intermediates and reaction progress. mt.comspectroscopyonline.com

Emerging trends in this area include:

Application of Spectroscopic Tools: Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be applied to monitor the formation of intermediates and products in real-time. rsc.orgacs.org This allows for the rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading. mt.com

Resonance-Enhanced Spectroscopy: For reactions involving low concentrations of reactants or intermediates, techniques like Ultraviolet-Resonance Raman (UV-RR) spectroscopy can provide enhanced sensitivity. oxinst.com

Chemometrics and Data Analysis: The large datasets generated by in situ spectroscopy can be analyzed using chemometric methods to deconvolve complex spectra and extract kinetic and mechanistic information. This data-rich approach can accelerate process development and ensure robust and reproducible synthetic protocols.

Integration of Machine Learning and AI in Tetrol Design and Synthesis Optimization

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and materials discovery. semanticscholar.orgbohrium.comarxiv.org In the context of this compound, these computational tools can be applied to:

Predicting Stereoselectivity: ML models can be trained on existing datasets of stereoselective reactions to predict the outcome of new synthetic routes for this compound. semanticscholar.orgbohrium.comarxiv.org This can significantly reduce the number of experiments required to identify optimal catalysts and reaction conditions. arxiv.org For instance, machine learning has been used to quantitatively predict the enantioselectivity of chemical transformations, moving beyond qualitative understandings based on steric and electronic effects. semanticscholar.orgbohrium.comarxiv.org

Optimizing Reaction Conditions: AI algorithms can be used to design experiments and optimize reaction parameters in an automated fashion. This can lead to higher yields, improved selectivity, and more sustainable processes.

Designing Novel Tetrol-Based Materials: By correlating the structure of tetrol-based polymers with their properties, ML models can predict the performance of new materials and guide the design of functional molecules with desired characteristics.

| Application of AI/ML | Description | Potential Impact |

| Catalyst Design | Predicting the efficacy of new catalysts for stereoselective synthesis. | Accelerated discovery of more efficient and sustainable catalysts. |

| Reaction Optimization | Automating the optimization of reaction parameters like temperature, solvent, and concentration. | Higher yields, reduced waste, and faster process development. |

| Property Prediction | Forecasting the physical and chemical properties of novel polymers derived from this compound. | Guided design of new materials with tailored functionalities. |

Expanding the Scope of Tetrol-based Functional Materials and Supramolecular Structures

The unique structure of this compound, with its two terminal diol functionalities, makes it an ideal building block for a variety of functional materials and supramolecular assemblies.

Future research will likely explore:

Novel Polymers: The tetrol can be used as a cross-linking agent or a monomer in the synthesis of new polyesters, polyurethanes, and polyethers. wikipedia.org The long aliphatic chain can impart flexibility and hydrophobicity, while the hydroxyl groups provide sites for further functionalization. The stereochemistry of the tetrol will have a significant impact on the morphology and properties of the resulting polymers. For example, the diastereomeric ratio of hexane-1,2,5,6-tetrol has been shown to influence the physical and chemical properties of derived materials. researchgate.net

Supramolecular Assemblies: The hydroxyl groups of this compound can participate in non-covalent interactions such as hydrogen bonding, leading to the formation of self-assembled supramolecular structures. wikipedia.orgupenn.edunih.gov These structures could find applications in areas such as drug delivery, sensing, and catalysis. The formation of mesoporous polyboronates from the condensation of hexane-1,2,5,6-tetrol with aromatic diboronic acids demonstrates the potential for creating ordered materials from simple tetrol building blocks. researchgate.netacs.org

Functional Materials: By chemically modifying the hydroxyl groups, a wide range of functional materials can be created. For example, esterification with fatty acids could lead to the formation of biodegradable lubricants or plasticizers. The introduction of charged groups could result in the formation of novel surfactants or ion-conductive materials.

Q & A

Q. What are the recommended methods for synthesizing Tetradecane-1,2,13,14-tetrol in a laboratory setting?

- Methodological Answer : this compound can be synthesized via acid-catalyzed hydrolysis of cyclic epoxides, as demonstrated in analogous tetrol systems. For example, cyclohexane diepoxide hydrolysis under acidic conditions yields tetrols as sole products, suggesting a pathway involving ring-opening and hydroxyl group addition . Key considerations include:

- Catalyst selection : Use sulfuric acid or other Brønsted acids for controlled hydrolysis.

- Temperature control : Maintain mild conditions (25–60°C) to avoid side reactions.

- Purification : Employ recrystallization or column chromatography to isolate the tetrol from byproducts.

Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify hydroxyl proton environments and carbon backbone structure. Compare chemical shifts with analogous tetrols (e.g., cyclohexane-1,2,4,5-tetrol) .

- Infrared (IR) Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1000–1200 cm⁻¹) to confirm functional groups.

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides definitive stereochemical assignment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the key stability considerations when storing this compound, and how can degradation be minimized?

- Methodological Answer : Based on stability data for structurally related alcohols and diols:

- Hygroscopicity : Store in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption, which may induce hydrolysis or clumping .

- Temperature : Keep at 2–8°C for long-term stability, as higher temperatures accelerate oxidation (evidenced in tetradecanol degradation studies) .

- Light Exposure : Protect from UV light using amber glassware to avoid radical-mediated decomposition .

Monitor purity via periodic HPLC or TLC analysis.

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the potential role of this compound in drug delivery systems?

- Methodological Answer : Leverage its amphiphilic properties for nanoparticle formulation:

- Lipid-Based Carriers : Incorporate into liposomes or micelles; assess encapsulation efficiency using fluorescence tagging and dynamic light scattering (DLS) .

- Cytocompatibility Testing : Perform in vitro assays (e.g., MTT on HEK-293 cells) to evaluate toxicity thresholds, referencing tetradecanol safety profiles (LD₅₀ > 2000 mg/kg) .

- Drug Release Kinetics : Use dialysis membranes under physiological conditions (pH 7.4, 37°C) to simulate controlled release .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across different studies?

- Methodological Answer : Address discrepancies through:

- Standardized Protocols : Replicate measurements using IUPAC-recommended methods for melting point, solubility, and density .

- Computational Validation : Compare experimental data (e.g., boiling point) with quantum mechanical calculations (e.g., COSMO-RS) to identify outliers .

- Interlaboratory Collaboration : Share samples for cross-validation, as done in NIST-certified reference material studies .

Q. What methodologies are appropriate for assessing the interaction of this compound with biological macromolecules?

- Methodological Answer : Use biophysical and biochemical assays:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins (e.g., albumin) .

- Fluorescence Quenching : Monitor conformational changes in DNA using ethidium bromide displacement assays, as applied in PAH-DNA adduct studies .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability .

For toxicity, conduct Ames tests or comet assays to assess mutagenicity, extrapolating from tetrol-DNA adduct research .

Data Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products